Isotaxiresinol

Descripción general

Descripción

Synthesis Analysis

The synthesis of isotaxiresinol and related compounds often involves complex chemical pathways that highlight the ingenuity of organic chemistry. Notably, the synthesis of isoxazoline/cyclic nitrone-featured methylenes, as reported by Chen et al. (2016), exemplifies the innovative strategies employed to construct molecules with similar structural features to isotaxiresinol, utilizing TEMPO in a metal-free, regioselective approach (Chen et al., 2016).

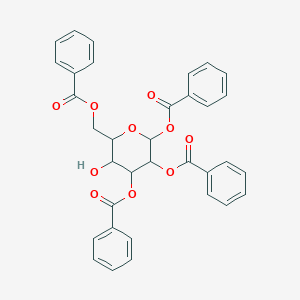

Molecular Structure Analysis

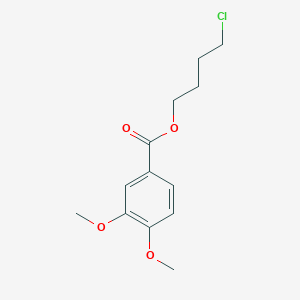

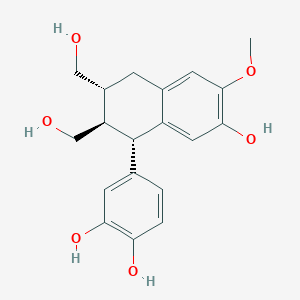

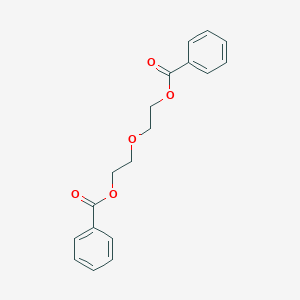

The molecular structure of isotaxiresinol is crucial for its biological activity. This lignan's structure allows for interactions with biological targets, influencing its pharmacological effects. Advanced spectroscopic techniques, such as NMR and MS, play a vital role in elucidating these complex molecular architectures.

Chemical Reactions and Properties

Isotaxiresinol's chemical reactions and properties are pivotal for its biological efficacy. For instance, its anti-osteoporotic activity, as demonstrated by Yin et al. (2006), is a testament to the compound's potential for therapeutic use, especially in treating conditions like postmenopausal osteoporosis (Yin et al., 2006).

Aplicaciones Científicas De Investigación

1. Medical Field: Prevention and Treatment of Osteoporosis

Isotaxiresinol, a major lignan isolated from the wood of Taxus yunnanensis, has been found to be an effective drug for the prevention and treatment of osteoporosis . It has the effect of inhibiting bone resorption and the physiological activity of promoting bone formation .

2. Plant Metabolomics: Understanding of the Metabolism of Plant Isotaxiresinol

Isotaxiresinol is used to improve the understanding of the metabolism of plant isotaxiresinol .

Results or Outcomes

3. Crop Improvement

Isotaxiresinol is used in crop improvement .

Results or Outcomes

4. Medical Field: Prevention of Liver Damage

Isotaxiresinol can block the production of tumor necrosis factor-α (TNF-α) and interferon-γ (IFN-γ) by activating macrophages and directly inhibit the apoptosis induced by TNF-α, thereby inhibiting hepatocyte apoptosis, thereby preventing liver damage induced by D-galactosamine (d-GalN)/lipopolysaccharide (LPS) .

Results or Outcomes

5. Assess the Effectiveness of Drugs

Isotaxiresinol is used to assess the effectiveness of drugs .

Results or Outcomes

6. Research and Lab Use

Safety And Hazards

The safety data sheet for Isotaxiresinol suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Relevant Papers One relevant paper titled “In vivo anti-osteoporotic activity of isotaxiresinol, a lignan from wood of Taxus yunnanensis” was found . This paper investigates the effect of Isotaxiresinol on bone loss, serum biochemical markers for bone remodeling, and more .

Propiedades

IUPAC Name |

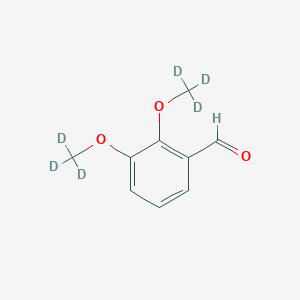

4-[(1S,2R,3R)-7-hydroxy-2,3-bis(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O6/c1-25-18-6-11-4-12(8-20)14(9-21)19(13(11)7-17(18)24)10-2-3-15(22)16(23)5-10/h2-3,5-7,12,14,19-24H,4,8-9H2,1H3/t12-,14-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQLVRVYXAHDDLB-PJFSTRORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(C(C(CC2=C1)CO)CO)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2[C@@H]([C@H]([C@@H](CC2=C1)CO)CO)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701346133 | |

| Record name | Isotaxiresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isotaxiresinol | |

CAS RN |

26194-57-0 | |

| Record name | Isotaxiresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide](/img/structure/B31929.png)